Cas no 251372-07-3 (4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carbonitrile)

4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a pyrimidine derivative characterized by its cyclopentylamino and methylsulfanyl functional groups. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The presence of the carbonitrile group enhances its reactivity, enabling further functionalization, while the methylsulfanyl moiety contributes to its stability and binding properties. Its well-defined structure and high purity make it suitable for applications in medicinal chemistry, particularly in the development of kinase inhibitors or antimicrobial agents. The compound is typically handled under controlled conditions to ensure consistency in research and industrial processes.
4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carbonitrile structure
251372-07-3 structure
Product Name:4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carbonitrile
CAS No:251372-07-3
MF:C11H14N4S
MW:234.320660114288
MDL:MFCD11878793
CID:4711767
Update Time:2025-05-26

4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-(cyclopentylamino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile
    • HJEICQFETFKTLG-UHFFFAOYSA-N
    • 4-Cyclopentylamino-2-methylsulfanylpyrimidine-5-carbonitrile
    • 4-cyclopentylamino-2-methylsulfanyl-pyrimidine-5-carbonitrile
    • 4-(cyclopentylamino)-2-(methylthio)-5-pyrimidinecarbonitrile
    • 4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carbonitrile
    • MDL: MFCD11878793
    • Inchi: 1S/C11H14N4S/c1-16-11-13-7-8(6-12)10(15-11)14-9-4-2-3-5-9/h7,9H,2-5H2,1H3,(H,13,14,15)
    • InChI Key: HJEICQFETFKTLG-UHFFFAOYSA-N
    • SMILES: S(C)C1=NC=C(C#N)C(=N1)NC1CCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 268
  • Topological Polar Surface Area: 86.9

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Additional information on 4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carbonitrile

Professional Introduction to 4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carbonitrile (CAS No. 251372-07-3)

4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 251372-07-3, this compound represents a unique structural motif that combines a pyrimidine core with functional groups capable of interacting with biological targets in novel ways. The pyrimidine scaffold is a cornerstone in drug design, given its prevalence in nucleoside analogs and other bioactive molecules. The presence of both an amino and a methylsulfanyl substituent on the pyrimidine ring introduces distinct chemical properties that make this compound a promising candidate for further exploration.

The synthesis of 4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carbonitrile involves multi-step organic transformations, typically starting from readily available precursors such as malononitrile or cyanoacetamide derivatives. The introduction of the cyclopentylamino group at the 4-position and the methylsulfanyl group at the 2-position requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, have been employed to achieve the desired regioselectivity and functionalization.

In recent years, there has been growing interest in exploring the pharmacological potential of pyrimidine derivatives due to their ability to modulate various biological pathways. The 4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carbonitrile structure presents an intriguing combination of features that could make it useful in developing novel therapeutic agents. Specifically, the amino group can serve as a hydrogen bond acceptor or participate in ionic interactions with biological targets, while the methylsulfanyl group may contribute to hydrophobic interactions and metabolic stability.

One of the most compelling aspects of this compound is its potential application in oncology research. Pyrimidine-based molecules have been extensively studied for their antitumor properties, often acting as inhibitors of key enzymes involved in DNA replication and cell proliferation. The structural features of 4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carbonitrile suggest that it could interact with enzymes such as thymidylate synthase or other targets implicated in cancer metabolism. Preliminary computational studies have indicated that this compound may exhibit inhibitory activity against certain kinases, making it a valuable scaffold for further drug development.

Furthermore, the carbonitrile moiety at the 5-position of the pyrimidine ring adds another layer of functionality that can be exploited for drug design. Carbonitriles are known to participate in various biochemical reactions, including Michael additions and cycloadditions, which can be leveraged to create more complex molecular architectures. This versatility makes 4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carbonitrile a versatile building block for medicinal chemists seeking to design next-generation therapeutics.

Recent advances in biocatalysis and green chemistry have also influenced the synthesis of this compound. Researchers are increasingly employing enzymatic methods to improve selectivity and reduce waste, aligning with broader sustainability goals in pharmaceutical manufacturing. For instance, transaminases have been used to introduce the cyclopentylamino group with high enantioselectivity, while thiolases facilitate the incorporation of the methylsulfanyl moiety. These innovations not only enhance synthetic efficiency but also minimize environmental impact.

The pharmacokinetic properties of 4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carbonitrile are also under investigation. In vitro studies have begun to assess its solubility, stability, and metabolic degradation pathways. These parameters are critical for determining whether this compound has the potential to progress into clinical trials. Early results suggest that modifications to the cyclopentylamino group could improve oral bioavailability, while careful optimization might enhance tissue distribution and target engagement.

Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in this area. Large-scale screening programs are being conducted to identify derivatives of 4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carbonitrile with enhanced potency or selectivity against specific disease targets. High-throughput screening (HTS) technologies are particularly valuable for rapidly evaluating large libraries of compounds, accelerating the discovery process.

The role of computational chemistry cannot be overstated in modern drug discovery. Molecular modeling techniques are being used to predict how 4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carbonitrile interacts with biological targets at an atomic level. These simulations help guide synthetic efforts by identifying key binding residues and optimizing interactions for improved efficacy. Additionally, virtual screening methods allow researchers to prioritize compounds for experimental validation based on their predicted binding affinities.

Regulatory considerations also play a significant role in advancing compounds like 4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carbonitrile through clinical development pipelines. Compliance with Good Manufacturing Practices (GMP) is essential for ensuring reproducibility and safety during large-scale production. Regulatory agencies require comprehensive data on synthesis routes, impurity profiles, and stability to grant approval for human testing.

The future prospects for this compound remain promising as new methodologies emerge in synthetic chemistry and drug discovery continue to evolve rapidly. Continued investment in research infrastructure will be necessary to fully realize its potential as a therapeutic agent or as a key intermediate in more complex molecules.

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